Bis(2-hydroxypropyl)ammonium myristate
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Overview
Description
Bis(2-hydroxypropyl)ammonium myristate is a chemical compound with the molecular formula C20H43NO4 and a molecular weight of 361.55972 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid (tetradecanoic acid) with 1,1-iminobis(2-propanol). The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Bis(2-hydroxypropyl)ammonium myristate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Mechanism of Action
The mechanism of action of Bis(2-hydroxypropyl)ammonium myristate involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium moiety allows it to interact with negatively charged cell membranes, leading to disruption of membrane integrity and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl myristate: Used as a skin moisturizer and penetration enhancer.
Cetyl myristate: Used in cosmetics and personal care products.
Stearyl myristate: Used as an emollient and thickening agent in various formulations.
Uniqueness
Bis(2-hydroxypropyl)ammonium myristate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dual functionality as both a surfactant and a biologically active compound makes it valuable in diverse applications .
Properties
CAS No. |
83270-36-4 |
---|---|
Molecular Formula |
C14H28O2.C6H15NO2 C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3 |
InChI Key |
WPHZDLROOHEOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Origin of Product |
United States |
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